molecular formula C13H16ClN3 B12843020 2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride

2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride

Cat. No.: B12843020
M. Wt: 249.74 g/mol
InChI Key: UTBXQQGMAATBFS-UHFFFAOYSA-M
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Description

2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride is a heterocyclic compound that belongs to the class of triazoloazepines This compound is characterized by its unique structure, which includes a triazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable azepine derivative, followed by cyclization to form the triazoloazepine core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor and its potential use in drug design.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride is unique due to its specific triazoloazepine structure and the presence of the chloride ion, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

2-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium;chloride

InChI

InChI=1S/C13H16N3.ClH/c1-3-7-12(8-4-1)16-11-15-10-6-2-5-9-13(15)14-16;/h1,3-4,7-8,11H,2,5-6,9-10H2;1H/q+1;/p-1

InChI Key

UTBXQQGMAATBFS-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=NN(C=[N+]2CC1)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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